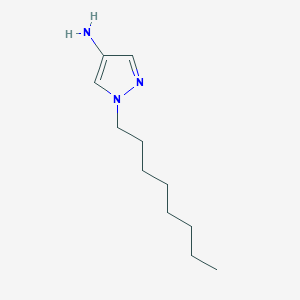

1-Octyl-1H-pyrazol-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-octylpyrazol-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3/c1-2-3-4-5-6-7-8-14-10-11(12)9-13-14/h9-10H,2-8,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKFWGFLTLFCAOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C=C(C=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Spectroscopic Characterization Techniques for 1 Octyl 1h Pyrazol 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

NMR spectroscopy stands as a powerful, non-destructive tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, detailed information about the chemical environment, connectivity, and spatial relationships of atoms can be obtained. For 1-Octyl-1H-pyrazol-4-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its structure. emerypharma.com

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. The spectrum of this compound is expected to show distinct signals for the protons of the pyrazole (B372694) ring, the octyl chain, and the amine group.

The protons on the pyrazole ring will appear as singlets in the aromatic region of the spectrum. The hydrogens on the carbons adjacent to the nitrogen of the amine group typically appear in the range of 2.3-3.0 ppm due to the deshielding effect of the nitrogen atom. libretexts.org The protons of the octyl chain will exhibit characteristic multiplets, with the terminal methyl group appearing as a triplet at the highest field (lowest ppm value). The chemical shifts and splitting patterns of these signals are crucial for confirming the presence and connectivity of the octyl group. The amine (NH₂) protons often appear as a broad singlet, and their chemical shift can be concentration-dependent. libretexts.org The addition of D₂O would cause the amine proton signal to disappear, confirming its identity. libretexts.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyrazole-H3 | ~7.5 | s |

| Pyrazole-H5 | ~7.3 | s |

| N-CH₂ (octyl) | ~3.9 | t |

| NH₂ | variable (broad) | s |

| CH₂ (octyl chain) | ~1.2-1.8 | m |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary depending on the solvent and other experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the spectrum. The carbons of the pyrazole ring will appear in the downfield region (higher ppm values) characteristic of aromatic and heteroaromatic systems. The carbons of the octyl chain will appear in the upfield region, with the chemical shifts influenced by their proximity to the nitrogen atom of the pyrazole ring. Carbons directly attached to nitrogen atoms typically appear in the 10-65 ppm range. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Pyrazole-C3 | ~135 |

| Pyrazole-C4 | ~110 |

| Pyrazole-C5 | ~128 |

| N-CH₂ (octyl) | ~50 |

| CH₂ (octyl chain) | ~20-35 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary depending on the solvent and other experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

While 1D NMR provides information about the types of protons and carbons present, 2D NMR experiments are essential for establishing the connectivity between them.

Correlation Spectroscopy (COSY): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. emerypharma.com For this compound, COSY would be used to confirm the connectivity of the protons within the octyl chain.

Heteronuclear Single Quantum Coherence (HSQC): This experiment shows correlations between protons and the carbons to which they are directly attached. HSQC is invaluable for assigning the signals in the ¹H and ¹³C NMR spectra to specific atoms in the molecule.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity between the octyl group and the pyrazole ring, as well as the position of the amine group on the pyrazole ring.

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous assignment of the structure of this compound can be achieved. emerypharma.com

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.

Primary aliphatic amines typically show two N-H stretching bands in the region of 3400-3500 cm⁻¹. libretexts.org The C-H stretching vibrations of the octyl chain would be observed around 2850-2960 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazole ring are expected to appear in the 1500-1620 cm⁻¹ region. st-andrews.ac.uk The N-H bending vibration of the amine group would likely be seen around 1600 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretch | 3400-3500 (two bands) |

| Alkane (C-H) | Stretch | 2850-2960 |

| Pyrazole (C=N, C=C) | Stretch | 1500-1620 |

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to obtain information about its structure through fragmentation analysis. The mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula. rsc.org

Fragmentation of the molecular ion in the mass spectrometer would produce a characteristic pattern of fragment ions. The fragmentation of the octyl chain would likely result in a series of peaks separated by 14 mass units (corresponding to CH₂ groups). The cleavage of the bond between the pyrazole ring and the octyl chain would also produce significant fragment ions. Analysis of these fragmentation patterns can provide further confirmation of the compound's structure. For instance, a related compound, 1-ethyl-1H-pyrazol-4-amine, is predicted to have a [M+H]⁺ ion at m/z 112.08693. uni.lu

X-ray Crystallography for Solid-State Structural Determination and Conformation

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide definitive information about its solid-state structure, including bond lengths, bond angles, and the conformation of the octyl chain. This technique can also reveal details about intermolecular interactions, such as hydrogen bonding, in the crystal lattice. mdpi.com The crystal structures of related pyrazole compounds, such as 4-halogenated-1H-pyrazoles, have been determined and show various hydrogen-bonding motifs like trimers and catemers. mdpi.com

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a cornerstone technique in the characterization of synthesized organic compounds. It determines the mass percentage of each element present in a sample, which is then compared against the theoretical values calculated from the proposed molecular formula. This comparison is vital for confirming that the synthesized compound has the correct elemental composition, thus validating its empirical and molecular formula.

The theoretical elemental composition of this compound is presented in the table below.

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.01 | 11 | 132.11 | 67.67 |

| Hydrogen | H | 1.008 | 21 | 21.168 | 10.85 |

| Nitrogen | N | 14.01 | 3 | 42.03 | 21.53 |

| Total | 195.31 | 100.00 |

Note: The values are calculated based on the molecular formula C₁₁H₂₁N₃ and standard atomic weights.

In a typical research setting, the synthesized this compound would be subjected to combustion analysis. The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen would be expected to be in close agreement (typically within ±0.4%) with the calculated theoretical values for the empirical formula to be considered confirmed.

Reactivity and Chemical Transformations of 1 Octyl 1h Pyrazol 4 Amine

Reactions Involving the Pyrazole (B372694) Ring Nitrogen Atoms (N1, N2)

The N1 position of 1-Octyl-1H-pyrazol-4-amine is already substituted with an octyl group, rendering it a tertiary amine integrated into the aromatic system. Consequently, reactions involving the ring nitrogen atoms are primarily focused on the N2, or "pyridine-like," nitrogen.

This N2 atom retains a lone pair of electrons that is not part of the aromatic π-system, making it the primary site of basicity and nucleophilicity among the ring atoms. nih.gov It can readily accept a proton from an acid to form a pyrazolium (B1228807) salt. This basic character is a fundamental aspect of its reactivity.

Furthermore, the N2 nitrogen can act as a nucleophile and react with electrophiles such as alkyl halides. This reaction leads to the formation of quaternary N1,N2-disubstituted pyrazolium salts. For instance, reaction with an alkyl halide like methyl iodide would yield the 1-octyl-2-methyl-4-amino-1H-pyrazolium iodide salt. rrbdavc.org

Table 1: Representative Reactions at the N2 Position

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | HCl | 1-Octyl-1H-pyrazol-4-aminium chloride | Protonation (Salt Formation) |

Chemical Transformations at the 4-Amino Group

The primary amino group at the C4 position is a highly reactive nucleophilic center and is the site of numerous chemical transformations.

The primary amine of this compound readily undergoes acylation with acylating agents like acyl chlorides or anhydrides to form the corresponding amides. For example, reaction with acetyl chloride in the presence of a base would yield N-(1-octyl-1H-pyrazol-4-yl)acetamide. This reaction is a common method for functionalizing aminopyrazoles. scirp.orgnih.govsemanticscholar.org

Alkylation of the amino group can also be achieved, though controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging. Reaction with alkyl halides can lead to secondary or tertiary amines.

N-arylation, the formation of a bond between the amino nitrogen and an aryl group, can be accomplished using methods such as copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination with aryl halides. acs.org These reactions provide access to a diverse range of N-aryl-4-aminopyrazole derivatives.

One of the most characteristic reactions of the primary amino group is its condensation with aldehydes or ketones to form imines, commonly known as Schiff bases. masterorganicchemistry.com This reaction typically proceeds under mild acidic catalysis and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. operachem.comresearchgate.net The reaction is reversible, and removal of water is often necessary to drive the equilibrium toward the product. operachem.com A wide variety of aromatic and aliphatic aldehydes can be used, leading to a diverse library of Schiff base derivatives with varied electronic and steric properties. scielo.org.comdpi.comnih.gov

Table 2: Examples of Schiff Base Formation

| Aldehyde/Ketone | Product Name |

|---|---|

| Benzaldehyde | (E)-N-benzylidene-1-octyl-1H-pyrazol-4-amine |

| 4-Chlorobenzaldehyde | (E)-N-(4-chlorobenzylidene)-1-octyl-1H-pyrazol-4-amine |

| Acetone | N-(propan-2-ylidene)-1-octyl-1H-pyrazol-4-amine |

Electrophilic Aromatic Substitution Reactions on the Pyrazole Ring

The pyrazole ring is an electron-rich heterocycle that can undergo electrophilic aromatic substitution (SEAr). wikipedia.org In an unsubstituted pyrazole, the C4 position is the most electron-rich and, therefore, the most susceptible to electrophilic attack. encyclopedia.pubquora.com Common SEAr reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. scribd.com

In this compound, the C4 position is already occupied. The amino group is a powerful activating group that strongly directs incoming electrophiles to positions ortho and para to itself. In the context of the pyrazole ring, the C3 and C5 positions are adjacent (ortho-equivalent) to the C4-amino group. Therefore, electrophilic substitution is expected to occur preferentially at the C3 and/or C5 positions, which are activated by the strong electron-donating resonance effect of the amino group. The inherent reactivity of the pyrazole ring combined with the activating effect of the C4-amino group makes the scaffold highly susceptible to electrophilic attack.

Table 3: Predicted Electrophilic Aromatic Substitution Outcomes

| Reaction | Reagents | Major Product(s) |

|---|---|---|

| Bromination | Br₂ / Acetic Acid | 3-Bromo-1-octyl-1H-pyrazol-4-amine and/or 3,5-Dibromo-1-octyl-1H-pyrazol-4-amine |

| Nitration | HNO₃ / H₂SO₄ | 1-Octyl-3-nitro-1H-pyrazol-4-amine |

Nucleophilic Substitution Reactions on Substituted Pyrazoles Relevant to this compound

Nucleophilic aromatic substitution (SNAr) on an unactivated pyrazole ring is generally unfavorable due to the ring's electron-rich nature. tandfonline.com For SNAr to occur, the ring typically requires activation by one or more strong electron-withdrawing groups (e.g., -NO₂, -CN, -CHO) and must possess a good leaving group (e.g., a halide) at the position of attack. The C3 and C5 positions are the most electrophilic and thus more susceptible to nucleophilic attack when appropriately substituted. researchgate.net

Therefore, this compound itself is not expected to undergo SNAr. However, derivatives of this compound, such as a 3-halo-5-nitro-1-octyl-1H-pyrazol-4-amine, would be activated for SNAr. In such a case, a nucleophile could displace the halide at the C3 position. The rate and feasibility of such reactions are highly dependent on the nature and position of the electron-withdrawing groups and the leaving group. tandfonline.com

Regioselectivity and Stereoselectivity in Derivatization Reactions of Pyrazole Amine Scaffolds

Regioselectivity is a critical consideration in the functionalization of this compound, as the molecule possesses multiple reactive sites: the N2 ring nitrogen, the C4 amino group, and the C3 and C5 ring carbons.

N- vs. C-Functionalization: In reactions with electrophiles, competition can arise between attack at the N2 position, the exocyclic amino group, and the C3/C5 positions. The outcome is often controlled by reaction conditions (e.g., solvent, temperature, presence of a base) and the nature of the electrophile (hard vs. soft electrophiles). For instance, protonation and alkylation often favor the more basic N2 position, while acylation typically occurs selectively at the more nucleophilic primary amine. researchgate.net

C-Arylation vs. N-Arylation: In arylation reactions, controlling selectivity between the C5 position and the exocyclic amino group can be challenging. semanticscholar.orgnih.gov The choice of catalyst, ligands, and reaction conditions is crucial for directing the reaction to the desired site. semanticscholar.org

Electrophilic Substitution: As discussed in section 4.3, the C4-amino group strongly directs incoming electrophiles to the C3 and C5 positions, demonstrating high regioselectivity in SEAr reactions.

Stereoselectivity is generally not a factor in reactions involving the aromatic pyrazole core itself. However, it becomes relevant if chiral centers are introduced in the substituents, for example, by reacting the amino group with a chiral aldehyde to form a chiral Schiff base or by introducing a chiral substituent at another position on the molecule.

Investigations into Cyclization and Rearrangement Pathways of this compound

The reactivity of this compound, particularly its propensity to undergo cyclization and rearrangement reactions, is a subject of significant interest in synthetic organic chemistry. While specific studies on the 1-octyl derivative are not extensively documented, the chemical behavior of the 4-aminopyrazole core provides a strong basis for predicting its reactivity. These pathways are crucial for the construction of fused heterocyclic systems, which are prominent scaffolds in medicinal chemistry.

Cyclization Pathways

The 4-amino group of this compound, in conjunction with the adjacent C5-H or N1-position of the pyrazole ring, provides a versatile platform for annulation reactions. These reactions typically involve the condensation with bifunctional electrophiles to construct a new fused ring. The primary cyclization pathways lead to the formation of pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines, which are bioisosteres of purines and have garnered considerable attention for their pharmacological potential.

The synthesis of the pyrazolo[3,4-b]pyridine scaffold from 4-aminopyrazole precursors is a well-established transformation. This is typically achieved through condensation with 1,3-dicarbonyl compounds or their synthetic equivalents. For this compound, the reaction would proceed by an initial nucleophilic attack of the 4-amino group on one of the carbonyl carbons, followed by cyclization and dehydration to form the fused pyridine (B92270) ring.

Another common strategy involves the reaction with α,β-unsaturated ketones. The reaction is often catalyzed by acids or metal salts, such as zirconium tetrachloride, and proceeds via a Michael addition of the amino group, followed by intramolecular cyclization and subsequent aromatization. The regioselectivity of the cyclization can be influenced by the nature of the substituents on the unsaturated ketone.

A variety of reagents can be employed for this transformation, leading to a diverse range of substituted pyrazolo[3,4-b]pyridines.

| Reactant for Cyclization | Resulting Fused System | Typical Conditions |

|---|---|---|

| 1,3-Diketones (e.g., acetylacetone) | Pyrazolo[3,4-b]pyridine | Acid or base catalysis, heating |

| β-Ketoesters (e.g., ethyl acetoacetate) | Pyrazolo[3,4-b]pyridin-4-one | Thermal condensation, often with acid catalysis |

| α,β-Unsaturated Ketones (e.g., chalcones) | Pyrazolo[3,4-b]pyridine | ZrCl4, EtOH/DMF, heating |

| Malononitrile derivatives | Aminopyrazolo[3,4-b]pyridine | Base catalysis, heating |

The construction of the pyrazolo[3,4-d]pyrimidine system from 4-aminopyrazole derivatives is a cornerstone of medicinal chemistry research. nih.gov One of the most direct methods involves the reaction of the 4-aminopyrazole with a one-carbon synthon, such as formamide (B127407) or formic acid, which provides the C4 atom of the pyrimidine (B1678525) ring. wikipedia.org

Alternatively, 4-aminopyrazole-5-carbonitriles are common precursors. While this compound lacks the C5-carbonitrile group, related synthetic strategies involve the reaction of 4-aminopyrazoles with nitriles in the presence of a strong base, or with Vilsmeier-type reagents followed by cyclization. researchgate.netresearchgate.net Microwave-assisted synthesis has been shown to be an efficient method for promoting these cyclizations, often leading to higher yields and shorter reaction times. researchgate.net

| Reactant for Cyclization | Resulting Fused System | Typical Conditions |

|---|---|---|

| Formamide | Pyrazolo[3,4-d]pyrimidine | Heating, POCl3 or PBr3 |

| Formic acid | Pyrazolo[3,4-d]pyrimidin-4-one | Reflux |

| Urea | Pyrazolo[3,4-d]pyrimidin-4,6-dione | Thermal fusion |

| Aromatic/Aliphatic Nitriles | Substituted Pyrazolo[3,4-d]pyrimidine | t-BuOK, microwave irradiation |

Rearrangement Pathways

The investigation of rearrangement pathways for 4-aminopyrazoles is less common than their cyclization reactions. The pyrazole ring is an aromatic and relatively stable heterocyclic system, and thus, skeletal rearrangements require significant energy input or specific functional group arrangements.

While classic rearrangements like the Hofmann-Martius or Bamberger rearrangements are characteristic of N-aryl amines, their direct analogues involving the 4-aminopyrazole system are not well-documented. This is likely due to the different electronic properties of the pyrazole ring compared to a benzene (B151609) ring.

However, some rearrangement processes have been observed in pyrazole chemistry that could be relevant to this compound under specific conditions:

Dimroth-type Rearrangement: The Dimroth rearrangement involves the transposition of endocyclic and exocyclic heteroatoms. While a classic Dimroth rearrangement involving the 4-amino group and a ring nitrogen of the pyrazole is not reported, this type of rearrangement has been observed in fused systems derived from aminopyrazoles, such as pyrazolo[3,4-d]pyrimidines. researchgate.net In these cases, the rearrangement occurs within the fused pyrimidine ring.

Ring-Opening and Recyclization: More drastic rearrangements can occur under harsh conditions or photochemical activation, proceeding through a ring-opening and recyclization mechanism. For instance, some pyrazole derivatives have been shown to undergo skeletal reorganization upon treatment with strong acids or bases, or through the generation of reactive intermediates like nitrenes. mdpi.com A notable example, though not directly involving a 4-aminopyrazole, is the acid-catalyzed rearrangement of 1-aminopyrazoles to 5-aminopyrazoles, which proceeds via a ring-opening-ring-closure pathway.

Ring Expansion and Contraction: There are reports of pyrazole-to-pyrimidine ring expansions and pyridazinone to pyrazolone (B3327878) ring contractions. researchgate.netnih.gov These transformations, however, typically require specific functionalities on the pyrazole ring that are not present in this compound.

Computational Chemistry and Theoretical Studies of 1 Octyl 1h Pyrazol 4 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed to predict molecular properties such as geometry, vibrational frequencies, and electronic distribution. For pyrazole (B372694) derivatives, DFT calculations, often using the B3LYP hybrid functional, have proven effective in correlating theoretical predictions with experimental findings. researchgate.netnih.gov

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 1-Octyl-1H-pyrazol-4-amine, this process involves calculating the forces on each atom and adjusting their positions until a stable conformation is reached. pjbmb.org.pk

Table 1: Representative Optimized Geometrical Parameters for a Pyrazole-Amine Core (Illustrative Data) Note: This data is illustrative for the pyrazole-amine core and not specific to the 1-octyl derivative. Actual values would be determined by specific DFT calculations.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | N1-N2 | ~1.35 Å |

| C4-N (amine) | ~1.38 Å | |

| N1-C5 | ~1.34 Å | |

| Bond Angle | C5-N1-N2 | ~111° |

| N1-N2-C3 | ~106° | |

| C3-C4-C5 | ~107° | |

| Dihedral Angle | C5-C4-N(amine)-H | ~0° or ~180° |

Frontier Molecular Orbital (FMO) theory is used to explain and predict chemical reactivity. youtube.com The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pearson.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and prone to electronic transitions. libretexts.org For pyrazole derivatives, DFT calculations are used to determine the energies of these orbitals. The distribution of the HOMO and LUMO across the molecular structure indicates the most likely sites for nucleophilic and electrophilic attack, respectively. In 4-aminopyrazoles, the HOMO is often localized on the pyrazole ring and the amino group, while the LUMO is distributed across the pyrazole ring system.

Table 2: Illustrative Frontier Orbital Energies for a Pyrazole Derivative Note: Values are exemplary and depend on the specific molecule and computational method.

| Orbital | Energy (eV) | Significance |

| HOMO | -5.8 | Electron-donating ability (nucleophilicity) |

| LUMO | -1.2 | Electron-accepting ability (electrophilicity) |

| HOMO-LUMO Gap | 4.6 | Chemical reactivity and stability |

DFT calculations can accurately predict spectroscopic parameters, which aids in the structural characterization of newly synthesized compounds.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated to predict the appearance of an IR spectrum. These calculations help assign experimental absorption bands to specific molecular vibrations, such as N-H stretching of the amine group, C-H stretching of the octyl chain, and C=N stretching within the pyrazole ring. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be predicted by calculating the magnetic shielding tensors. nih.gov Comparing theoretical NMR spectra with experimental data is a powerful method for confirming the molecular structure of complex organic molecules like this compound. nih.gov

Molecular Dynamics Simulations for Conformational Landscape Exploration

While DFT is excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior and conformational flexibility of a molecule over time. For this compound, the long, flexible octyl chain can adopt numerous conformations. MD simulations model the atomic motions by solving Newton's equations of motion, providing a trajectory of the molecule's positions and velocities. researchgate.net

These simulations reveal the accessible conformational landscape, the probability of occupying different conformational states, and the timescales of transitions between them. Analysis of the root-mean-square fluctuation (RMSF) of atoms can highlight the most flexible regions of the molecule, which for this compound would be the terminal end of the octyl chain. researchgate.net This information is crucial for understanding how the molecule might adapt its shape upon interacting with a biological target. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrazole-Amine Analogs

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net For pyrazole-amine analogs, QSAR models are developed to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules. nih.govbohrium.com

The process involves calculating a set of molecular descriptors for each analog. These descriptors quantify various aspects of the molecular structure, including steric (e.g., molecular volume), electronic (e.g., partial charges, dipole moment), and hydrophobic (e.g., logP) properties. researchgate.net A mathematical model is then generated that correlates these descriptors with the measured biological activity (e.g., IC₅₀ values). nih.gov Studies on pyrazole derivatives have successfully used 2D- and 3D-QSAR models to identify key structural features required for specific biological activities, such as antiproliferative or enzyme inhibitory effects. researchgate.netresearchgate.net

Molecular Docking Studies of Pyrazole-Amine Ligand Interactions with Biomolecular Targets (general principles)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (like this compound) when bound to a macromolecular target, such as a protein or enzyme. nih.gov The primary goal is to identify the most stable binding pose, which is typically the one with the lowest binding energy. ijpbs.com

In Silico Approaches for Virtual Screening and Chemical Space Exploration

Extensive searches of scientific literature and computational chemistry databases did not yield specific studies focused on the in silico virtual screening or chemical space exploration of This compound . While the broader class of pyrazole derivatives is a subject of significant interest in computational drug discovery, with numerous studies employing virtual screening to identify potential therapeutic agents, research specifically detailing these computational approaches for This compound is not publicly available.

Virtual screening is a powerful computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This process significantly narrows down the candidates for further experimental testing, saving time and resources in the drug discovery pipeline. Methodologies for such screenings often involve molecular docking, pharmacophore modeling, and machine learning algorithms to predict the binding affinity and mode of interaction between a ligand and its target.

Chemical space exploration for a class of compounds like pyrazole derivatives involves mapping their structural diversity and property distribution. This helps in understanding structure-activity relationships (SAR) and designing new molecules with improved potency, selectivity, and pharmacokinetic profiles.

Although no specific data exists for This compound , the general approach for a hypothetical in silico screening and chemical space exploration would involve the following steps:

Target Selection: Identifying a biological target (e.g., a kinase, receptor, or enzyme) for which This compound or its analogs might show activity.

Library Preparation: Creating a 3D model of This compound and potentially a virtual library of its derivatives with varied substitutions.

Molecular Docking: Simulating the interaction of the compound(s) with the 3D structure of the biological target to predict binding affinity (docking score) and binding pose.

ADME/T Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of the compounds to assess their drug-likeness.

Without specific research, it is not possible to provide detailed findings or data tables on the virtual screening performance or the exploration of the chemical space for This compound . The scientific community has applied these techniques to other pyrazole derivatives, leading to the identification of potential inhibitors for various targets in diseases like cancer and infectious diseases. However, the results of such studies are specific to the compounds and targets investigated and cannot be extrapolated to This compound .

Applications and Future Directions in Chemical Research of 1 Octyl 1h Pyrazol 4 Amine

Role of Pyrazole-Amine Derivatives as Versatile Synthetic Intermediates

Pyrazole-amine derivatives, including 1-Octyl-1H-pyrazol-4-amine, are valuable building blocks in organic synthesis due to the presence of multiple reactive sites. The pyrazole (B372694) ring itself is aromatic and can undergo electrophilic substitution reactions, while the amino group can participate in a variety of transformations, such as diazotization, acylation, and alkylation.

A general and practical two-step synthesis for 1-alkyl-4-aminopyrazoles has been developed, which involves the N-alkylation of 4-nitropyrazole followed by the reduction of the nitro group. This methodology allows for the introduction of various alkyl chains, including the octyl group, making compounds like this compound readily accessible for further chemical exploration.

The amino group in the 4-position can be readily converted into other functional groups, providing a gateway to a diverse range of substituted pyrazoles. For instance, diazotization of the amino group followed by Sandmeyer or related reactions can introduce halides, cyano, or hydroxyl groups at the C4 position. Furthermore, the amino group can be acylated to form amides, which can then be subjected to further functionalization.

The N-octyl group, being a long lipophilic chain, can significantly influence the solubility of the resulting derivatives, making them more compatible with nonpolar organic solvents and polymer matrices. This property is particularly advantageous in the synthesis of functional materials and in homogeneous catalysis where solubility of the catalyst is crucial.

Potential in Materials Science and Polymer Chemistry

The unique molecular architecture of this compound, featuring a polar pyrazole-amine head and a nonpolar octyl tail, suggests its potential as a functional building block in materials science and polymer chemistry. This amphiphilic nature can be exploited in the design of novel surfactants, liquid crystals, and self-assembling monolayers.

The amino group provides a convenient handle for incorporating the pyrazole moiety into polymer backbones or as pendant groups. This can be achieved through polymerization of pyrazole-containing monomers or by post-polymerization modification of reactive polymers. The incorporation of the pyrazole unit can enhance the thermal stability, conductivity, and optical properties of the resulting polymers.

Moreover, pyrazole derivatives are known to exhibit fluorescence, and the introduction of a long alkyl chain could modulate these photophysical properties. This opens up possibilities for the development of novel fluorescent probes, sensors, and organic light-emitting diodes (OLEDs). The long octyl chain can also improve the processability of these materials, facilitating their fabrication into thin films and other device structures.

| Potential Application Area | Key Structural Feature of this compound | Potential Benefit |

| Surfactants | Amphiphilic nature (polar head, nonpolar tail) | Formation of micelles and emulsions |

| Liquid Crystals | Rod-like molecular shape and amphiphilicity | Self-assembly into ordered phases |

| Functional Polymers | Reactive amino group for polymerization | Enhanced thermal and optical properties |

| Fluorescent Materials | Inherent fluorescence of the pyrazole core | Development of sensors and OLEDs |

Utility in Catalysis and Ligand Design for Transition Metal Complexes

Pyrazole derivatives are widely recognized for their ability to act as versatile ligands in coordination chemistry, forming stable complexes with a variety of transition metals. The two adjacent nitrogen atoms of the pyrazole ring can effectively chelate metal ions, and the substituents on the ring can be tailored to fine-tune the electronic and steric properties of the resulting metal complexes.

This compound can serve as a bidentate or monodentate ligand, depending on the coordination mode. The amino group can also participate in coordination, leading to the formation of multidentate ligands. The presence of the N-octyl group can enhance the solubility of the metal complexes in organic solvents, which is highly desirable for homogeneous catalysis.

Transition metal complexes bearing pyrazole-based ligands have shown significant catalytic activity in a wide range of organic transformations, including cross-coupling reactions, oxidation, and polymerization. The electronic properties of the pyrazole ligand can influence the reactivity of the metal center, thereby affecting the efficiency and selectivity of the catalytic process.

| Catalyst System Component | Role of this compound | Potential Catalytic Application |

| Ligand | Coordination to transition metals | Homogeneous catalysis (e.g., cross-coupling) |

| Solubility Enhancer | N-octyl group increases solubility in organic media | Improved catalyst performance and recovery |

| Electronic Modifier | Amino and pyrazole groups tune metal center's electronics | Enhanced catalytic activity and selectivity |

Prospects for Further Academic Research and Development of Novel Analogs

The field of pyrazole chemistry is continually evolving, and there are numerous avenues for further research and development of novel analogs based on the this compound scaffold. The synthesis of derivatives with different substituents on the pyrazole ring (at positions 3 and 5) could lead to compounds with tailored electronic and steric properties, expanding their utility in various applications.

For instance, the introduction of electron-withdrawing or electron-donating groups could modulate the pKa of the pyrazole ring and the basicity of the amino group, which would, in turn, affect their coordination properties and catalytic activity. The synthesis of chiral derivatives of this compound could lead to the development of novel asymmetric catalysts.

Furthermore, the exploration of the biological activity of these compounds and their derivatives is a promising area of research. Pyrazole-containing molecules are known to exhibit a wide range of pharmacological properties, and the long alkyl chain in this compound could enhance their membrane permeability and bioavailability.

Identification of Unexplored Reactivity and Functionalization Pathways for the Pyrazole-Amine Scaffold

While the fundamental reactivity of the pyrazole and amine functional groups is well-established, the interplay between these two moieties in the this compound scaffold may lead to unexplored reactivity patterns. For example, the amino group could direct the regioselectivity of electrophilic substitution on the pyrazole ring.

The development of novel methodologies for the direct functionalization of the C-H bonds of the pyrazole ring in the presence of the amino and N-octyl groups would be a significant advancement. Such methods would provide a more atom-economical and efficient way to synthesize complex pyrazole derivatives.

Another area for future investigation is the exploration of the reactivity of the N-octyl chain itself. While typically considered an inert substituent, under specific reaction conditions, it could potentially be functionalized, leading to the synthesis of even more complex and diverse molecular architectures. The investigation of multicomponent reactions involving this compound could also lead to the discovery of novel and efficient synthetic routes to complex heterocyclic systems.

Q & A

Q. Table: SAR Trends in Pyrazole Derivatives

| Chain Length | Bioactivity (IC₅₀, μM) | LogP |

|---|---|---|

| C1 | 120 ± 15 | 1.2 |

| C8 | 25 ± 3 | 4.8 |

| C12 | 18 ± 2 | 6.1 |

Advanced: How can researchers resolve contradictions in crystallographic data for pyrazole-based compounds?

Answer:

Discrepancies in bond angles or unit cell parameters may arise from polymorphism or solvent inclusion. Mitigation strategies:

- SHELX Refinement: Use SHELXL for high-resolution data (≤1.0 Å) to model disorder or twinning .

- Temperature Control: Crystallize at 4°C to minimize thermal motion artifacts .

- DFT Calculations: Compare experimental data with density functional theory (DFT)-optimized structures to validate geometry .

Example: A pyrazole derivative showed a 5° deviation in C-N-C bond angles between two studies, resolved by identifying a solvent molecule in the lattice via PLATON analysis .

Basic: What purification methods are most effective for isolating this compound?

Answer:

- Column Chromatography: Silica gel with ethyl acetate/hexane (3:7) eluent achieves >95% purity .

- Recrystallization: Use ethanol/water (70:30) at −20°C to remove unreacted octyl halides .

- Distillation: For large-scale synthesis, short-path distillation under reduced pressure (0.1–1.0 mmHg) isolates the amine .

Advanced: What computational tools predict the pharmacokinetic profile of this compound?

Answer:

- SwissADME: Predicts moderate bioavailability (F = 50–60%) due to high LogP (4.8) .

- AutoDock Vina: Simulates binding to CYP3A4 (ΔG = −9.2 kcal/mol), suggesting hepatic metabolism .

- MD Simulations: Reveal octyl chain flexibility enhances binding to lipid-rich targets (e.g., phospholipase A2) .

Advanced: How do steric effects from the octyl group influence reaction kinetics in downstream derivatization?

Answer:

The bulky octyl chain slows electrophilic substitution at the pyrazole C3/C5 positions by 30–50% compared to methyl-substituted analogs. Workarounds include:

- Micellar Catalysis: SDS micelles reduce steric hindrance in aqueous reactions .

- Protecting Groups: Temporarily shield the octyl chain with tert-butyldimethylsilyl (TBDMS) groups during functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.